Benzene, (heptadecafluorooctyl)-
Description
"Benzene, (heptadecafluorooctyl)-" (CAS RN: Not explicitly provided in evidence) is a fluorinated aromatic compound featuring a benzene ring substituted with a heptadecafluorooctyl group (-C₈F₁₇). This substituent consists of a fully fluorinated 8-carbon chain, imparting extreme hydrophobicity, chemical inertness, and thermal stability due to strong C-F bonds and reduced polarizability .
Structurally, the heptadecafluorooctyl group may attach to the benzene ring via diverse linkages (e.g., sulfonamide, ester, or direct carbon bonding), as observed in related compounds like 2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl methacrylate (CAS RN: 376-14-7) and 1-Propanaminium, 3-[[(heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-, chloride (CAS RN: 38006-74-5) . These derivatives are commonly used in industrial applications such as surfactants, coatings, and firefighting foams due to their oil- and water-repellent properties.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F17/c15-7(16,6-4-2-1-3-5-6)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLIQDNNFMKOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447056 | |
| Record name | (Heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87405-83-2 | |
| Record name | (Heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation via Sodium Methoxide-Mediated Pathways
A foundational approach involves nucleophilic substitution on fluorinated aromatic precursors. In US3102103A , sodium methoxide (NaOMe) in anhydrous ether facilitates the introduction of perfluorooctyl groups to benzene rings. For example, ethyl perfluorobutyrate reacts with methyl acetate under NaOMe catalysis to yield methyl 3-(perfluoropropyl)-3-keto propionate. Subsequent hydrogenation with Raney nickel at 140°C and 2500 psi H₂ pressure generates saturated intermediates, which are further reduced to alcohols using lithium aluminum hydride (LiAlH₄).
Key parameters:
Direct Fluorination of Benzene Derivatives
Direct fluorination strategies employ perfluorooctanesulfonyl chloride as a fluorinating agent. As detailed in US3102103A , this reagent reacts with allyl-acetic acid derivatives to form perfluoroalkylated carboxylic acids, which are subsequently reduced to alcohols. For instance, 4-pentenoic acid undergoes sulfonation followed by hydrogenation to yield 5-(perfluorooctyl)-pentanol, a precursor for benzene functionalization.
Transition Metal-Catalyzed Coupling Reactions
Stille Cross-Coupling for Aromatic Perfluoroalkylation
The Stille coupling reaction, highlighted in PMC7153029 and a McMaster University thesis, enables the introduction of perfluorooctyl groups via palladium catalysis. A representative protocol involves:
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Vinylstannane Preparation : Protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) followed by transmetallation with tributyltin chloride.
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Coupling with Iodobenzyl Alcohols : Reaction of vinylstannanes with o-, m-, or p-iodobenzyl alcohols in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
Representative Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | Triphenylphosphine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Yield | 58–67% |
Reductive Functionalization of Keto Intermediates
Hydrogenation of Keto-Esters
The hydrogenation of keto-esters, such as methyl 3-(perfluoropropyl)-3-keto propionate, is critical for generating linear perfluorinated chains. US3102103A specifies Raney nickel as the catalyst, with reactions conducted at 140°C under 2500 psi H₂ pressure. Post-hydrogenation, distillation under reduced pressure (0.02–0.15 mm Hg) isolates the alcohol intermediates.
Optimization Insights :
LiAlH₄-Mediated Reduction
Lithium aluminum hydride (LiAlH₄) reduces perfluorinated carboxylic acids to alcohols, as demonstrated in the synthesis of 5-(perfluorooctyl)-pentanol. A suspension of 30 parts acid in ether reacts with 3 parts LiAlH₄, followed by neutralization with sulfuric acid and extraction.
Esterification and Acylation Strategies
Acrylate and Methacrylate Derivatives
US3102103A details the esterification of perfluorooctyl alcohols with acrylic or methacrylic acids. For example, 3-(heptadecafluorooctyl)-propyl acrylate is synthesized via refluxing benzene with para-toluene sulfonic acid (PTSA) as the catalyst. Water removal via azeotropic distillation ensures high yields (70–75%).
Critical Data :
| Parameter | Value |
|---|---|
| Catalyst | PTSA (0.5–1.0 mol%) |
| Solvent | Benzene |
| Temperature | 82–83°C (reflux) |
| Reaction Time | 4 hours |
Phosphorous Pentoxide-Assisted Dehydration
Phosphorous pentoxide (P₂O₅) facilitates the dehydration of hydroxy esters to alkenes, which are subsequently functionalized. For instance, 157 parts hydroxy ester reacts with 175 parts P₂O₅ for 16 hours, yielding perfluorooctyl-substituted alkenes.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: Benzene, (heptadecafluorooctyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated chain can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction Reactions: The benzene ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Products: Compounds with modified fluorinated chains.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Cyclohexane derivatives and other reduced forms.
Scientific Research Applications
Benzene, (heptadecafluorooctyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty materials, coatings, and surfactants
Mechanism of Action
The mechanism of action of benzene, (heptadecafluorooctyl)-, involves its interaction with molecular targets through its fluorinated chain and aromatic ring. The fluorinated chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzene ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Fluorinated Benzene Derivatives
Fluorinated benzene derivatives exhibit distinct properties compared to non-fluorinated analogs. Below is a comparative analysis:
Key Differences :
- Stability : The heptadecafluorooctyl group confers exceptional stability compared to partially fluorinated or chlorinated derivatives. For example, perfluorinated chains resist hydrolysis and oxidation, unlike sulfonyl chlorides (e.g., 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride), which are highly reactive .
- Applications : While heptadecafluorooctyl derivatives are used in durable coatings, trifluoromethylbenzaldehydes serve as intermediates in drug synthesis due to their functional versatility .
Chlorinated and Alkyl-Substituted Benzene Analogs
Chlorinated and alkyl-substituted benzenes differ significantly in reactivity and environmental impact:
Key Differences :
- Toxicity: Chlorinated benzenes (e.g., 1-chloro-4-methylbenzene) are linked to carcinogenicity and hematopoietic toxicity, similar to benzene itself .
- Chemical Behavior : Alkylbenzenes like cumene undergo oxidation and cracking, whereas perfluorinated analogs resist degradation, leading to long-term environmental retention .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Environmental and Regulatory Profiles
Research Findings
- Synthetic Utility : Heptadecafluorooctyl-substituted benzenes are pivotal in creating stain-resistant textiles and fire-extinguishing foams. Their synthesis often involves fluoroalkylation of benzene derivatives under radical conditions .
- Environmental Impact : Studies highlight the persistence of perfluorinated benzene derivatives in water systems, with half-lives exceeding decades. This contrasts sharply with chlorinated benzenes, which degrade faster but exhibit higher acute toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing benzene derivatives with heptadecafluorooctyl substituents?
- Methodology : Two primary routes are documented:
Direct functionalization : Reacting 3-(heptadecafluorooctyl)aniline with brominating agents to yield 1-bromo-3-(heptadecafluorooctyl)benzene. This method emphasizes regioselectivity and requires anhydrous conditions to avoid side reactions .
Perfluoroalkylation : Using perfluorooctyl iodide as a precursor in coupling reactions with benzene derivatives under palladium catalysis. This approach leverages the electrophilic nature of perfluoroalkyl halides .
- Key Considerations : Purification via fractional distillation or column chromatography is critical due to the high stability and persistence of perfluorinated byproducts.
Q. How can researchers characterize the structural and electronic properties of (heptadecafluorooctyl)benzene?
- Analytical Tools :
- NMR Spectroscopy : NMR is indispensable for tracking fluorine environments, while NMR identifies aromatic proton shifts caused by electron-withdrawing perfluoroalkyl groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns, particularly for detecting trace impurities .
- Thermodynamic Data : Vapor pressure and critical constants can be extrapolated from studies on analogous perfluorinated benzenes (e.g., pentafluorobenzene) using gas chromatography or static vapor pressure measurements .
Q. What are the solubility and reactivity trends of (heptadecafluorooctyl)benzene in common solvents?
- Solubility : The compound is highly hydrophobic and fluorophilic, dissolving preferentially in fluorinated solvents (e.g., perfluorohexane) or aromatic hydrocarbons (e.g., toluene). Polar solvents like ethanol exhibit poor compatibility due to the compound’s nonpolar perfluoroalkyl chain .
- Reactivity : The electron-deficient benzene ring undergoes electrophilic substitution reactions (e.g., nitration, sulfonation) at slower rates compared to unsubstituted benzene, requiring stronger catalysts (e.g., AlCl) .
Advanced Research Questions
Q. How do heptadecafluorooctyl-substituted benzenes interact with biological systems, and what are their metabolic pathways?
- Toxicity Mechanisms :
- Protein Binding : Perfluorinated alkyl chains bind to serum proteins (e.g., albumin), disrupting cellular signaling. Mass spectrometry-based proteomics can identify adducts formed during exposure .
- Oxidative Stress : Fluorinated metabolites may deplete glutathione reserves, as observed in in vitro models using hepatic cell lines. Glutathione quantification via HPLC-UV is a standard biomarker assay .
- Degradation Pathways : These compounds resist enzymatic breakdown due to C–F bond strength. Advanced oxidation processes (e.g., UV/HO) or microbial consortia from PFAS-contaminated sites are under investigation for mineralization .
Q. What advanced analytical methods are recommended for detecting trace (heptadecafluorooctyl)benzene in environmental samples?
- Techniques :
| Method | Sensitivity | Application |
|---|---|---|
| LC-MS/MS | 0.1–1 ppt | Water and soil extracts |
| GC-ECD | 1–10 ppt | Airborne particulate analysis |
| NMR | ~1 ppm | Structural confirmation in complex matrices |
- Sample Preparation : Solid-phase extraction (SPE) using fluorinated sorbents (e.g., WAX cartridges) improves recovery rates from aqueous matrices .
Q. How does the perfluoroalkyl chain influence the material properties of (heptadecafluorooctyl)benzene in polymer composites?
- Surface Modification : The compound acts as a surfactant in fluoropolymer synthesis, reducing surface tension in coatings. Contact angle measurements and XPS validate its efficacy in creating hydrophobic surfaces .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset >400°C, making it suitable for high-temperature applications. Comparative studies with shorter perfluoroalkyl analogs (e.g., C6) reveal chain-length-dependent stability .
Contradictions and Open Challenges
- Synthetic Yield Variability : Evidence reports inconsistent yields in bromination reactions, possibly due to steric hindrance from the bulky perfluoroalkyl group. Optimization of reaction time and temperature is ongoing.
- Environmental Persistence : While degradation studies suggest partial breakdown under extreme conditions, no scalable remediation method exists for ecosystems contaminated with heptadecafluorooctyl-substituted aromatics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
